molecular formula C16H18N8O2 B15004876 N-tert-butyl-6-(1H-imidazol-1-yl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-tert-butyl-6-(1H-imidazol-1-yl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15004876
M. Wt: 354.37 g/mol
InChI Key: FLAXNBPBCPQEBY-UHFFFAOYSA-N
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Description

N-tert-butyl-6-(1H-imidazol-1-yl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an imidazole ring, a nitrophenyl group, and a tert-butyl group attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-(1H-imidazol-1-yl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the triazine core.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through an electrophilic aromatic substitution reaction.

    Incorporation of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-(1H-imidazol-1-yl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Amino-substituted triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

N-tert-butyl-6-(1H-imidazol-1-yl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-(1H-imidazol-1-yl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-6-(1H-imidazol-1-yl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar structure with a different position of the nitro group.

    N-tert-butyl-6-(1H-imidazol-1-yl)-N’-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure with a chloro group instead of a nitro group.

Uniqueness

N-tert-butyl-6-(1H-imidazol-1-yl)-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N8O2

Molecular Weight

354.37 g/mol

IUPAC Name

2-N-tert-butyl-6-imidazol-1-yl-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H18N8O2/c1-16(2,3)22-14-19-13(20-15(21-14)23-8-7-17-10-23)18-11-5-4-6-12(9-11)24(25)26/h4-10H,1-3H3,(H2,18,19,20,21,22)

InChI Key

FLAXNBPBCPQEBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])N3C=CN=C3

Origin of Product

United States

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